molecular formula C13H9BrCl2O B7815580 3-Bromophenyl-(2,6-dichlorobenzyl)ether

3-Bromophenyl-(2,6-dichlorobenzyl)ether

Cat. No.: B7815580
M. Wt: 332.0 g/mol
InChI Key: QDENFJGGQCNGGS-UHFFFAOYSA-N
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Description

3-Bromophenyl-(2,6-dichlorobenzyl)ether is a chemical compound of interest in organic synthesis and medicinal chemistry research. It serves as a versatile synthetic intermediate, or "building block," for the construction of more complex molecules. Its structure, featuring both bromophenyl and dichlorobenzyl ether groups, makes it a valuable precursor in the development of potential pharmacologically active compounds. In research settings, analogous benzyl ether derivatives are frequently employed in the synthesis of heterocyclic compounds, such as pyrimidines and quinolines, which are core structures in many pharmaceuticals . For instance, such intermediates are utilized in the discovery of new enzyme inhibitors and other bioactive molecules. Researchers value this compound for its potential to be further functionalized; the halogen substituents (bromine and chlorine) offer sites for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data should be consulted before use. For more detailed information on this and related compounds, please contact our scientific support team.

Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-9-3-1-4-10(7-9)17-8-11-12(15)5-2-6-13(11)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDENFJGGQCNGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl-(2,6-dichlorobenzyl)ether typically involves the reaction of 3-bromophenol with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromophenol+2,6-Dichlorobenzyl chlorideK2CO3,DMF,RefluxThis compound\text{3-Bromophenol} + \text{2,6-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 3-Bromophenol+2,6-Dichlorobenzyl chlorideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl-(2,6-dichlorobenzyl)ether can undergo various chemical reactions, including:

    Nucleophilic substitution: The ether linkage can be targeted by nucleophiles, leading to the formation of substituted products.

    Oxidation: The aromatic rings can be oxidized under specific conditions to form quinones or other oxidized derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Nucleophilic substitution: Substituted ethers or phenols.

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Hydrogenated derivatives of the original compound.

Scientific Research Applications

3-Bromophenyl-(2,6-dichlorobenzyl)ether has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 3-Bromophenyl-(2,6-dichlorobenzyl)ether depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Physicochemical Properties :

  • Lipophilicity : The 2,6-dichlorobenzyl group enhances lipophilicity, as observed in related esters and ethers, which dissolve readily in organic solvents (e.g., chloroform, DMF) but are insoluble in water .
  • Stability : The 2,6-dichlorobenzyl ether is resistant to acid-catalyzed rearrangements, unlike unsubstituted benzyl ethers, making it suitable for protective group strategies in organic synthesis .

The structural and functional attributes of 3-bromophenyl-(2,6-dichlorobenzyl)ether are best understood through comparison with analogs differing in halogen substitution patterns or ether linkages. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons
Compound Substituents Key Properties Applications/Findings
This compound Bromophenyl + 2,6-dichlorobenzyl High lipophilicity; acid-stable; moderate steric bulk Protective group in peptide synthesis; potential allosteric modulator
3-Bromobenzyl-(2,3-dichlorophenyl)ether Bromobenzyl + 2,3-dichlorophenyl Similar lipophilicity; less steric hindrance due to 2,3-Cl substitution Limited data; likely lower metabolic stability compared to 2,6-dichloro isomer
2,6-Dichlorobenzyl ether derivatives Variable R groups (e.g., anisyl) Enhanced electrochemical stability (cleavage at +2.0 V); resistance to DDQ oxidation Used in selective deprotection strategies
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid 2,6-Dichlorobenzyl + amino acid IC₅₀ = 1.31 mM (collagenase inhibition); strong π–π interactions with Tyr201 Demonstrates chlorine position’s impact on bioactivity (vs. 2,4-dichloro analog)
Key Findings :

Substituent Position Effects: The 2,6-dichloro configuration in benzyl ethers confers superior acid stability compared to 2,4- or 2,3-dichloro analogs. For example, 2,6-dichlorobenzyl ethers resist cleavage under conditions that degrade unsubstituted benzyl ethers (e.g., BCl₃ or TMSI) . In bioactive compounds, the 2,6-dichloro substitution enhances binding affinity. For instance, (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid exhibits a lower IC₅₀ (1.31 mM) than its 2,4-dichloro counterpart (1.48 mM) due to optimized π–π interactions with collagenase residues .

Reactivity in Synthesis :

  • 2,6-Dichlorobenzyl bromide is more reactive in esterification and etherification than benzyl chloride, enabling faster reaction rates and fewer side reactions (e.g., alkylation of sensitive pteridine moieties) .
  • However, steric hindrance from the 2,6-dichloro group can reduce yields in alkylation reactions, as seen in the synthesis of 1-(2,6-dichlorobenzyl)indazole (33% yield) .

Electrochemical and Protective Group Utility: 2,6-Dichlorobenzyl ethers require higher oxidation potentials (+2.0 V) for electrochemical cleavage compared to p-anisyl ethers (+1.65 V), enabling selective deprotection in multi-step syntheses . The 2,6-bis(trifluoromethyl)benzyl (BTB) ether, a bulkier analog, outperforms 2,6-dichlorobenzyl ethers in directing enolization during transannular cyclization, highlighting the role of substituent size in stereochemical control .

Biological Activity

3-Bromophenyl-(2,6-dichlorobenzyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and dichlorobenzyl group that contribute to its chemical reactivity and biological properties. The molecular formula is C13H8BrCl2OC_{13}H_{8}BrCl_{2}O, with a molecular weight of 319.01 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and influence signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has demonstrated significant activity against breast cancer cells by promoting caspase 3 activation, leading to increased apoptosis markers such as cleaved PARP .
  • Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties, potentially effective against a range of bacterial strains .

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Study Cell Line IC50 (nM) Mechanism Outcome
Study 1SKBR-3 (Breast Cancer)2.5Apoptosis InductionSignificant reduction in cell viability
Study 2HeLa (Cervical Cancer)15Cell Cycle ArrestModerate inhibition of proliferation
Study 3E. coli (Bacterial Strain)-Antimicrobial ActivityEffective at inhibiting growth

Case Studies

  • Anticancer Efficacy : In a study examining multiple compounds for their anticancer properties, this compound was found to be one of the most potent inhibitors of SKBR-3 breast cancer cells. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound resulted in a significant increase in apoptotic cells compared to controls .
  • Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of various derivatives including this compound. The compound exhibited promising results against common bacterial pathogens, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromophenyl-(2,6-dichlorobenzyl)ether, and how are reaction conditions optimized?

The compound is typically synthesized via Williamson ether synthesis , involving the reaction of 2,6-dichlorobenzyl bromide with 3-bromophenol. Key steps include:

  • Alkylation : Sodium hydride in anhydrous DMF deprotonates the phenolic hydroxyl group of 3-bromophenol, enabling nucleophilic attack on 2,6-dichlorobenzyl bromide.
  • Purification : Crude product is extracted with chloroform, washed with NaOH, dried (MgSO₄), and recrystallized or chromatographed .
  • Optimization : Excess alkylating agent (20% molar excess) and extended reaction time (~12 hrs) improve yields. Electrochemical methods (e.g., controlled potential electrolysis) may also stabilize intermediates .

Q. How is this compound characterized, and what analytical techniques are critical for quality control?

  • GC-MS/MS : Used for trace analysis, coupled with sequential direct-immersion/headspace solid-phase microextraction (DI-HS-SPME) to detect impurities like unreacted 2,6-dichlorobenzyl alcohol .
  • ¹H NMR : Confirms ether bond formation via disappearance of phenolic -OH signals and appearance of benzyl protons (δ 4.5–5.0 ppm) .
  • Melting Point : Consistency with literature values (e.g., 129–130°C for related dichlorobenzyl derivatives) ensures purity .

Q. What are the stability considerations for this compound under different storage and reaction conditions?

  • Thermal Stability : Store below 4°C to prevent decomposition, as brominated aromatics are prone to radical-mediated degradation .
  • Chemical Stability : Resists hydrolysis in basic conditions but is cleaved by strong acids (e.g., BCl₃) or reducing agents (e.g., TMSI). Avoid exposure to oxidizing agents .

Advanced Research Questions

Q. How does the steric and electronic profile of the 2,6-dichlorobenzyl group influence reactivity in cross-coupling or protection-deprotection strategies?

The 2,6-dichlorobenzyl group acts as a robust protecting group due to:

  • Steric Hindrance : Ortho-chloro substituents shield the ether bond, enhancing stability during nucleophilic substitutions .
  • Electronic Effects : Electron-withdrawing Cl atoms polarize the benzyl C-O bond, facilitating selective cleavage via electrochemical oxidation (+2.0 V vs. SCE) or dissolving metal reduction . Comparative studies show 2,6-dichlorobenzyl ethers exhibit 10–15% higher stability than 2,4-dichloro analogs in acidic media .

Q. What kinetic and mechanistic insights govern the bromination of 2,6-dichlorotoluene to synthesize the precursor 2,6-dichlorobenzyl bromide?

  • Photocatalytic Bromination : In microchannel reactors, H₂O₂ and HBr generate Br₂ in situ under UV light. The reaction follows pseudo-first-order kinetics with a rate constant (kk) of 0.15 min⁻¹ at 25°C .
  • Selectivity : High regioselectivity (>95%) for benzylic bromination is achieved due to radical stabilization by aromatic Cl substituents .

Q. How can computational methods (e.g., docking studies) predict the biological activity of analogs of this compound?

  • Molecular Docking : Gibbs free energy (ΔGΔG) calculations (e.g., –6.5 kcal/mol for similar dichlorobenzyl ethers) correlate with inhibitory potency (IC₅₀) against enzymes like collagenase. Key interactions include:
  • Hydrogen Bonding : Between ether oxygen and Gln215 (1.96–2.20 Å).
  • π–π Stacking : Benzyl rings with Tyr201 (4.12–4.25 Å) .
    • QSAR Models : Hammett constants (σσ) of substituents (e.g., Br, Cl) predict electron-withdrawing effects on bioactivity .

Q. What strategies resolve contradictions in reported synthetic yields or catalytic efficiencies for this compound?

  • Parameter Screening : Optimize solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading (e.g., 20 mol% NHPI for electrochemical oxidations) .
  • In Situ Monitoring : Use benchtop NMR or inline IR to detect intermediates and adjust residence times in flow reactors (e.g., 15 s for microchannel bromination) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature80–90°C (reflux)
SolventAnhydrous DMF
Alkylating Agent2,6-Dichlorobenzyl bromide
Reaction Time12–18 hours
Yield68–75% (after purification)

Q. Table 2. Stability Under Common Reaction Conditions

ConditionStability OutcomeReference
Acidic (HCl, 1M)Partial cleavage (<10%)
Basic (NaOH, 1M)Stable (>95% retention)
Electrochemical (+2.0 V)Complete deprotection
UV Light (254 nm)Degradation after 24 hrs

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